molecular formula C15H22N2O5 B4080538 6-(4-Ethoxycarbonylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid

6-(4-Ethoxycarbonylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid

Cat. No.: B4080538
M. Wt: 310.35 g/mol
InChI Key: NKDQVIWRNQEBNL-UHFFFAOYSA-N
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Description

6-(4-Ethoxycarbonylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexene ring substituted with a piperazine derivative, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Ethoxycarbonylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yield and purity. This includes selecting appropriate catalysts, solvents, and reaction temperatures. The use of biocatalysts, such as enzymes, can also be explored to enhance the selectivity and efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-(4-Ethoxycarbonylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .

Scientific Research Applications

6-(4-Ethoxycarbonylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-Ethoxycarbonylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. For instance, the compound may inhibit or activate certain enzymes, affecting metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Methylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid
  • 6-(4-Ethylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid

Uniqueness

6-(4-Ethoxycarbonylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, distinguishing it from its analogs .

Properties

IUPAC Name

6-(4-ethoxycarbonylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5/c1-2-22-15(21)17-9-7-16(8-10-17)13(18)11-5-3-4-6-12(11)14(19)20/h3-4,11-12H,2,5-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDQVIWRNQEBNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2CC=CCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(4-Ethoxycarbonylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid
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6-(4-Ethoxycarbonylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid
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6-(4-Ethoxycarbonylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid
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6-(4-Ethoxycarbonylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid
Reactant of Route 5
6-(4-Ethoxycarbonylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid
Reactant of Route 6
6-(4-Ethoxycarbonylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid

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